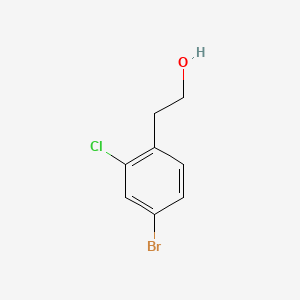

2-(4-Brom-2-chlorphenyl)ethanol

Übersicht

Beschreibung

2-(4-Bromo-2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H8BrClO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-chlorophenyl)ethanol has several applications in scientific research:

Safety and Hazards

The safety information for 2-(4-Bromo-2-chlorophenyl)ethanol indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Zukünftige Richtungen

While specific future directions for 2-(4-Bromo-2-chlorophenyl)ethanol are not mentioned in the available literature, similar compounds have been synthesized and tested for antitubercular activity . This suggests potential future research directions in the field of medicinal chemistry.

Relevant Papers The relevant papers retrieved provide information on the synthesis and pharmacological activities of similar compounds . They highlight the diverse applications of these compounds in areas such as technology, medicine, and agriculture .

Wirkmechanismus

Mode of Action

It is known that the compound’s bromine and chlorine atoms could potentially interact with biological targets, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-2-chlorophenyl)ethanol . These factors could include pH, temperature, and the presence of other molecules in the environment.

Biochemische Analyse

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Bromo-2-chlorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . The reaction is typically carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Bromo-2-chlorophenyl)ethanol may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding aldehyde under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 2-(4-Bromo-2-chlorophenyl)acetaldehyde, 2-(4-Bromo-2-chlorophenyl)acetic acid

Reduction: 2-(4-Bromo-2-chlorophenyl)ethane

Substitution: Various substituted phenyl ethanols

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-chlorophenol: A related compound with similar halogenation but differing in the functional group attached to the phenyl ring.

2-Bromoethanol: Another halogenated ethanol derivative, differing in the position and type of halogen atoms.

Uniqueness

2-(4-Bromo-2-chlorophenyl)ethanol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions in synthetic and biological applications, distinguishing it from other halogenated phenyl ethanol derivatives .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUUNSIHRYKSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728108 | |

| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916516-90-0 | |

| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.